F7Gwq29L8S

Description

F7Gwq29L8S (CAS No. 1761-61-1) is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol . Its IUPAC name is 2-bromo-4-nitrobenzoic acid, characterized by a benzoic acid backbone substituted with a bromine atom at the 2-position and a nitro group at the 4-position. Key physicochemical properties include:

- Solubility: 0.687 mg/mL (0.00342 mol/L) in aqueous solutions, classified as "soluble" under standard conditions.

- Log S Predictions:

- Hazard Profile: Classified with warning code H302 (harmful if swallowed) and precautionary measures P280-P305+P351+P338 (wear protective gloves, rinse cautiously in case of contact with eyes) .

The compound is synthesized via a green chemistry approach using A-FGO catalyst in tetrahydrofuran (THF) under reflux conditions. The reaction achieves a 98% yield with catalyst recyclability up to five cycles .

Properties

CAS No. |

2749409-37-6 |

|---|---|

Molecular Formula |

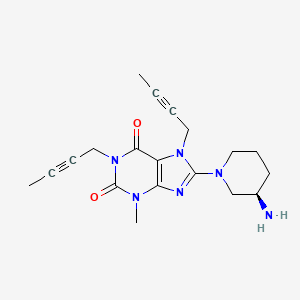

C19H24N6O2 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

8-[(3R)-3-aminopiperidin-1-yl]-1,7-bis(but-2-ynyl)-3-methylpurine-2,6-dione |

InChI |

InChI=1S/C19H24N6O2/c1-4-6-11-24-15-16(21-18(24)23-10-8-9-14(20)13-23)22(3)19(27)25(17(15)26)12-7-5-2/h14H,8-13,20H2,1-3H3/t14-/m1/s1 |

InChI Key |

AVKIRALPCZAFAS-CQSZACIVSA-N |

Isomeric SMILES |

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CC#CC)C |

Canonical SMILES |

CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC#CC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of F7Gwq29L8S involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include the use of specific catalysts and solvents to ensure high yield and purity. Detailed synthetic routes are often proprietary, but general methods involve:

Step 1: Formation of the core structure through cyclization reactions.

Step 2: Introduction of amino and piperidinyl groups via substitution reactions.

Step 3: Final modifications to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of This compound scales up the laboratory synthesis methods, optimizing reaction conditions for large-scale production. This includes:

Optimized Catalysts: Use of industrial-grade catalysts to enhance reaction rates.

Controlled Environment: Maintaining specific temperatures and pressures to ensure consistent product quality.

Purification Processes: Employing advanced purification techniques such as chromatography and crystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

F7Gwq29L8S: undergoes various chemical reactions, including:

Oxidation: Conversion of the compound into its oxidized form using oxidizing agents.

Reduction: Reduction of specific functional groups to alter the compound’s properties.

Substitution: Replacement of certain groups with other functional groups to modify its activity.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s reactivity.

Scientific Research Applications

F7Gwq29L8S: has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential effects on cellular processes and pathways.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of F7Gwq29L8S involves its interaction with specific molecular targets and pathways. It is known to:

Bind to Enzymes: Inhibit or activate enzyme activity, affecting metabolic pathways.

Modulate Receptors: Interact with cellular receptors to alter signal transduction.

Affect Gene Expression: Influence the expression of genes involved in critical biological processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogues

| Compound (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Substituents | Solubility (mg/mL) | Log S (ESOL) | Synthetic Yield (%) |

|---|---|---|---|---|---|---|

| This compound (1761-61-1) | C₇H₅BrO₂ | 201.02 | 2-Br, 4-NO₂ | 0.687 | -2.47 | 98 |

| 2-Chloro-4-nitrobenzoic acid (96-97-9) | C₇H₄ClNO₄ | 201.56 | 2-Cl, 4-NO₂ | 1.210 | -2.18 | 92 |

| 3-Bromo-5-nitrobenzoic acid (6320-02-7) | C₇H₄BrNO₄ | 230.01 | 3-Br, 5-NO₂ | 0.325 | -2.85 | 85 |

| 4-Nitrobenzoic acid (62-23-7) | C₇H₅NO₄ | 167.12 | 4-NO₂ | 4.560 | -1.67 | 99 |

Key Findings:

Substituent Effects on Solubility: The bromine atom in this compound reduces solubility compared to its chloro analogue (0.687 vs. 1.210 mg/mL), likely due to increased molecular bulk and hydrophobic interactions . The nitro group at the 4-position enhances acidity, improving solubility in polar solvents relative to non-substituted benzoic acids.

Synthetic Efficiency :

- This compound exhibits the highest yield (98%) among halogenated analogues, attributed to the optimized A-FGO catalytic system. In contrast, 3-bromo-5-nitrobenzoic acid shows lower yield (85%) due to steric hindrance at the 3-position .

Bioavailability Predictions :

- This compound has a bioavailability score of 0.55 , comparable to its chloro analogue (0.58) but lower than 4-nitrobenzoic acid (0.72), reflecting the trade-off between halogenation and membrane permeability .

Pharmacological and Industrial Relevance

- Medicinal Chemistry: Brominated benzoic acids like this compound are intermediates in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs). Their electron-withdrawing substituents enhance binding to cyclooxygenase enzymes .

- Material Science : The nitro group facilitates applications in polymer cross-linking and corrosion inhibitors, though this compound’s higher molecular weight limits its volatility compared to simpler analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.